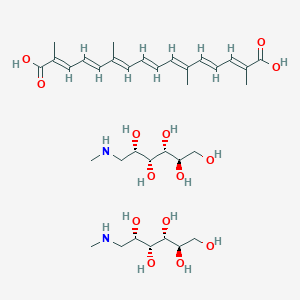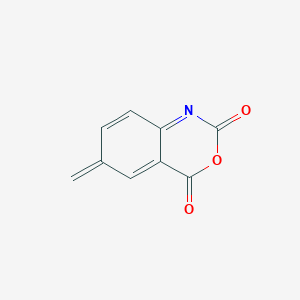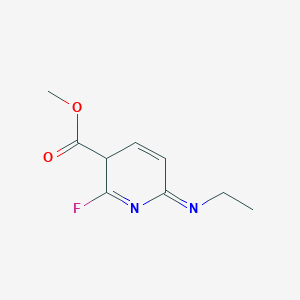
8-cyclopentyl-1,3-dipropylpurin-3-ium-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-cyclopentyl-1,3-dipropylpurin-3-ium-2,6-dione typically involves the alkylation of xanthine derivatives. One common method includes the reaction of 8-cyclopentylxanthine with propyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through recrystallization or chromatographic techniques .
Análisis De Reacciones Químicas
Types of Reactions
8-cyclopentyl-1,3-dipropylpurin-3-ium-2,6-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the purine ring structure.
Substitution: Substitution reactions, particularly at the nitrogen atoms, can yield various analogs
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Alkyl halides and bases like potassium carbonate are typical reagents
Major Products Formed
The major products formed from these reactions include various substituted xanthine derivatives, which can have different pharmacological properties .
Aplicaciones Científicas De Investigación
8-cyclopentyl-1,3-dipropylpurin-3-ium-2,6-dione has several scientific research applications:
Chemistry: Used as a reference compound in the study of xanthine derivatives.
Biology: Investigated for its role in modulating adenosine receptors in various biological systems.
Medicine: Explored for its potential therapeutic effects in conditions like cardiac arrhythmias, neurodegenerative diseases, and cancer.
Industry: Utilized in the development of new pharmaceuticals and as a tool in biochemical research .
Mecanismo De Acción
The compound exerts its effects by selectively binding to the A1 adenosine receptor, thereby blocking the action of adenosine. This inhibition affects various signaling pathways, leading to changes in cellular activities such as neurotransmitter release, heart rate regulation, and immune responses .
Comparación Con Compuestos Similares
Similar Compounds
8-cyclopentyl-1,3-dimethylxanthine: Another xanthine derivative with similar adenosine receptor antagonistic properties
Theophylline: A well-known xanthine derivative used in the treatment of respiratory diseases
Uniqueness
8-cyclopentyl-1,3-dipropylpurin-3-ium-2,6-dione is unique due to its high selectivity and potency for the A1 adenosine receptor, making it a valuable tool in both research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C16H23N4O2+ |
|---|---|
Peso molecular |
303.38 g/mol |
Nombre IUPAC |
8-cyclopentyl-1,3-dipropylpurin-3-ium-2,6-dione |
InChI |
InChI=1S/C16H23N4O2/c1-3-9-19-14-12(15(21)20(10-4-2)16(19)22)17-13(18-14)11-7-5-6-8-11/h11H,3-10H2,1-2H3/q+1 |
Clave InChI |
RMMDZNPPXLAONO-UHFFFAOYSA-N |
SMILES canónico |
CCCN1C(=O)C2=NC(=NC2=[N+](C1=O)CCC)C3CCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B12358477.png)

![1-[(4-Bromo-2,5-dimethoxyphenyl)methyl]-piperazine,dihydrochloride](/img/structure/B12358479.png)




![4-[(1H-1,3-benzodiazol-1-yl)methyl]-N'-hydroxybenzene-1-carboximidamide](/img/structure/B12358524.png)
![4-[(3,4-Dimethoxyphenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B12358532.png)



![11aH-benzimidazolo[1,2-a]benzimidazole](/img/structure/B12358561.png)
